molecular formula C17H23NOS2 B2458628 (2-(ethylthio)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1788773-81-8

(2-(ethylthio)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2458628
M. Wt: 321.5
InChI Key: ILLNJHVIRYBHSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical substance with the molecular formula C17H23NOS2 and a molecular weight of 321.51. It is not intended for human or veterinary use and is available for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information about the synthesis of this compound.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula C17H23NOS2. However, the specific arrangement of these atoms in space, which defines the compound’s 3D structure, is not provided in the search results.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information about the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. However, the molecular weight is given as 321.51.


Scientific Research Applications

Synthesis and Structural Analysis

  • Research on structurally related compounds focuses on synthesis methods and crystal structure analysis. For instance, the synthesis and crystal structure of (2-chloro-4-(phenylthio)phenyl) (3-methyl-1-phenyl-5-(phenylthio)-1H-pyrazol-4-yl)methanone demonstrate the importance of understanding molecular geometry for potential applications in materials science and medicinal chemistry (Sun et al., 2017).

Chemical Reactivity and Mechanistic Insights

  • The scope and limitations of the double [4+3]-cycloadditions highlight the reactivity of related bicyclic structures towards forming complex molecular architectures, which are essential for the development of new pharmaceuticals or materials (Meilert et al., 2003).

Potential Biological Applications

  • Synthesis and Antibacterial Activity studies of novel (3-(4-substitutedphenylamino)-8-azabicyclo (3.2.1) oct-8yl)-phenyl-methanone derivatives suggest that structurally similar compounds could possess significant bioactivity, warranting further investigation into their potential applications in drug development (Reddy et al., 2011).

Advanced Materials and Catalysis

  • Investigations into the electrochemical properties and catalytic applications of related structures can inform the development of novel catalysts or materials with specific electronic characteristics. For example, the study on the synthesis, crystal structure, and DFT of boric acid ester intermediates with benzene rings offers insights into the molecular design for improved performance in catalysis or material science applications (Huang et al., 2021).

Safety And Hazards

No specific safety and hazard information for this compound is available in the search results.


Future Directions

There is no specific information available about the future directions of research or applications for this compound.


Please note that this analysis is based on the limited information available from the search results and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.


properties

IUPAC Name

(2-ethylsulfanylphenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NOS2/c1-3-21-16-7-5-4-6-15(16)17(19)18-12-8-9-13(18)11-14(10-12)20-2/h4-7,12-14H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLNJHVIRYBHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(ethylthio)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

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